synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol
synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol
An In-depth Technical Guide to the Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol
Introduction
2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS: 1156319-75-3) is a bifunctional organic molecule featuring a pyrazole heterocycle linked to an ethanolamine side chain.[1][2] This unique structural combination makes it a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs, prized for its ability to engage in various biological interactions. The amino-alcohol portion provides a key handle for further synthetic modifications and can participate in hydrogen bonding, a critical factor in molecular recognition at biological targets.
Researchers utilize 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol as a key intermediate for the construction of more complex molecular architectures aimed at high-throughput screening and detailed structure-activity relationship (SAR) studies.[1] Its derivatives have been investigated for a range of potential therapeutic applications, including the inhibition of enzymes like sphingomyelin synthase, which is relevant to metabolic diseases such as atherosclerosis and type II diabetes.[1] Furthermore, the nitrogen atoms of the pyrazole ring and the aminoethanol side chain can act as ligands, making the molecule and its derivatives useful in coordination chemistry for the design of novel metal complexes.[1]
This guide provides a detailed examination of the principal synthetic strategies for preparing 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, focusing on two robust and widely applicable pathways: Reductive Amination and Nucleophilic Substitution. It is designed to offer researchers and drug development professionals both the theoretical grounding and the practical, step-by-step protocols necessary for its successful synthesis.
Strategic Analysis of Synthetic Pathways
The can be approached by forming the central Carbon-Nitrogen (C-N) bond in one of two logical ways. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
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Pathway I: Reductive Amination. This is a highly efficient and direct one-pot method that forms the C-N bond by first creating a Schiff base (imine) from an aldehyde and a primary amine, which is then immediately reduced to the target secondary amine. This pathway hinges on the synthesis of the key intermediate, pyrazole-3-carbaldehyde .
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Pathway II: Nucleophilic Substitution. This classic approach involves the alkylation of an amine (ethanolamine) with an alkyl halide. The C-N bond is formed via an SN2 reaction. This strategy requires the preparation of a pyrazole core functionalized with a reactive electrophile, such as 3-(chloromethyl)-1H-pyrazole .
Pathway I: Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3] The reaction proceeds by combining pyrazole-3-carbaldehyde with ethanolamine to form an imine intermediate, which is subsequently reduced in situ by a mild hydride-based reducing agent like sodium borohydride (NaBH₄).
Key Intermediate Synthesis: Pyrazole-3-carbaldehyde
The availability of pyrazole-3-carbaldehyde is the critical prerequisite for this pathway. It can be synthesized through several established methods.[4][5]
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[6][7] In the context of pyrazole synthesis, it is often applied to hydrazones derived from methyl ketones.[8] The reaction utilizes the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to achieve formylation and cyclization in a single pot.[4]
Method B: Oxidation of Pyrazole-3-methanol
An alternative and often milder route involves the oxidation of the corresponding alcohol, pyrazole-3-methanol.[4] This precursor can be obtained by reducing pyrazole-3-carboxylic acid or its esters, which are readily accessible via classical pyrazole synthesis (cyclocondensation of a β-ketoester with hydrazine).[9] The oxidation of the alcohol to the aldehyde can be achieved with high selectivity using reagents like manganese dioxide (MnO₂) or TEMPO catalyzed by an iron salt, which avoids over-oxidation to the carboxylic acid.[4]
Detailed Protocol: Reductive Amination
This protocol describes the final conversion of pyrazole-3-carbaldehyde to the target compound.
Materials:
-
Pyrazole-3-carbaldehyde (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Methanol (or Ethanol) as solvent
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve pyrazole-3-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M solution).
-
Add ethanolamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Causality: NaBH₄ is chosen as it is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic pyrazole ring. The slow, cooled addition is a critical safety measure to control the exothermic reaction and prevent runaway conditions.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by silica gel column chromatography to obtain pure 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.
Pathway II: Synthesis via Nucleophilic Substitution
This pathway relies on the formation of the C-N bond through the reaction of a nucleophile (ethanolamine) with an electrophile (3-(chloromethyl)-1H-pyrazole). This method is advantageous when the corresponding pyrazole-methanol is readily available.
Key Intermediate Synthesis: 3-(Chloromethyl)-1H-pyrazole
The synthesis of this key electrophile is a multi-step process starting from the construction of the pyrazole ring itself.
Step 1: Pyrazole Ring Formation The pyrazole core is typically constructed via a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate.[10] To obtain the desired 3-substituted pattern, a precursor like a β-ketoester (e.g., ethyl acetoacetate) or a derivative of diethyl oxalate is used.[11]
Step 2: Reduction to Pyrazole-3-methanol The ester functionality of the pyrazole-3-carboxylate is reduced to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF is typically required for this transformation.[4]
Step 3: Halogenation of Pyrazole-3-methanol The final step in preparing the intermediate is the conversion of the hydroxyl group into a good leaving group, typically a chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction is usually performed in an inert solvent, and care must be taken to control the temperature and neutralize the HCl byproduct.
Detailed Protocol: N-Alkylation
This protocol describes the reaction of 3-(chloromethyl)-1H-pyrazole with ethanolamine.
Materials:
-
3-(Chloromethyl)-1H-pyrazole (1.0 eq) (often used as the hydrochloride salt)
-
Ethanolamine (3.0 eq or more)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 3-(chloromethyl)-1H-pyrazole (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Add ethanolamine (3.0 eq) to the suspension.
-
Causality: A significant excess of ethanolamine is used for two reasons. First, it acts as both the nucleophile and, to some extent, the solvent, pushing the reaction equilibrium towards the product. Second, it minimizes the potential for undesired N,N-dialkylation, where a second molecule of the chloropyrazole reacts with the newly formed product amine.[12] The base (K₂CO₃) is essential to deprotonate the ethanolamine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanolamine.
-
Dissolve the residue in ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase one more time with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield pure 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol.
Comparative Analysis and Data Summary
The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary of the two primary pathways discussed.
| Parameter | Pathway I: Reductive Amination | Pathway II: Nucleophilic Substitution |
| Key Intermediates | Pyrazole-3-carbaldehyde, Ethanolamine | 3-(Chloromethyl)-1H-pyrazole, Ethanolamine |
| Overall Step Count | Fewer steps if aldehyde is readily available. | Generally more steps (ring formation → ester → alcohol → chloride). |
| Reagent Hazards | Vilsmeier-Haack: POCl₃ is corrosive and water-reactive. Reduction: NaBH₄ is flammable and releases H₂ gas upon reaction with protic solvents/acids. | Reduction: LiAlH₄ is highly pyrophoric and water-reactive. Halogenation: SOCl₂ is highly corrosive and toxic. |
| Key Advantages | High atom economy, often a one-pot final step, and generally milder final step conditions. | Utilizes classic, well-understood reactions. May be easier to purify intermediates at each stage. |
| Potential Issues | Synthesis of the aldehyde can be challenging or low-yielding depending on the method. Imine formation can be reversible. | Potential for N,N-dialkylation of ethanolamine.[12] Regioselectivity issues during N-alkylation of the pyrazole ring itself under certain conditions.[13][14] |
| Scalability | Generally considered highly scalable and is common in industrial processes. | Scalability is good, but handling of hazardous reagents like LiAlH₄ and SOCl₂ requires specialized equipment and procedures. |
Conclusion and Future Perspectives
Both reductive amination and nucleophilic substitution represent viable and robust strategies for the . The Reductive Amination pathway is arguably the more elegant and efficient approach, particularly if the pyrazole-3-carbaldehyde intermediate is accessible. Its one-pot nature and high atom economy make it an attractive option for both laboratory-scale and larger-scale production. The Nucleophilic Substitution pathway, while typically involving more steps, is built upon a foundation of fundamental and reliable organic reactions. It offers multiple points for purification, which can be advantageous for achieving very high purity of the final product.
The choice between these methods will ultimately be guided by the specific expertise of the research team, the availability and cost of starting materials, and the scale of the synthesis. As a versatile scaffold, 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol will continue to be a valuable tool for chemists, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics and advanced materials.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link].
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link].
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].
-
Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 16(1), 194-215. Available at: [Link].
-
Hassankhani, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link].
-
Rao, V. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(1), 136-141. Available at: [Link].
-
Sharma, G., & Pathak, D. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 12(45), 29549-29571. Available at: [Link].
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Dorn, H., et al. (1966). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 46, 1. Available at: [Link].
-
Akhramez, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103441. Available at: [Link].
-
Sener, A., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules, 12(10), 2268-2276. Available at: [Link].
-
Sharma, S., & Gribble, G. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3400. Available at: [Link].
-
Akhramez, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. University of Barcelona Dipòsit Digital. Available at: [Link].
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link].
-
Wang, Z., & Chen, G. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link].
-
Senga, K., et al. (1981). Studies on Condensed Pyrazoles. Part 2. Synthesis of Pyrazolo[3,4-c]quinolines. Journal of the Chemical Society, Perkin Transactions 1, 1981, 220-222. Available at: [Link].
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link].
-
Ghandour, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. Available at: [Link].
-
Kumar, R., et al. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. International Journal of Industrial Chemistry, 15(4), 403-410. Available at: [Link].
Sources
- 1. 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol | Benchchem [benchchem.com]
- 2. 1156319-75-3|2-[(2H-PYrazol-3-ylmethyl)amino]ethanol|BLD Pharm [bldpharm.com]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. (5-Butyl-1H-pyrazol-3-yl)methanol | Benchchem [benchchem.com]
- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 11. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wuxibiology.com [wuxibiology.com]
